{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone is a chemical compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a pyridylmethanone group
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-14-3-5-15(6-4-14)24(22,23)20-10-8-19(9-11-20)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWMCCPEJMBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Pyridylmethanone Group: The final step involves the reaction of the intermediate with 3-pyridylmethanone under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of {4-[(4-fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyridylmethanone group can modulate its overall activity .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone: This compound has a nitrophenyl group instead of a pyridyl group.
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone: This compound features a trifluoromethylphenyl group.
Uniqueness
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the pyridyl group can enhance its solubility and binding interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
